molecular formula C7H8BFO3 B13425361 B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid

Cat. No.: B13425361
M. Wt: 172.97 g/mol
InChI Key: JCKZNMSBFBPDPM-FIBGUPNXSA-N
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Preparation Methods

The synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid typically involves the reaction of 2-fluoro-3-(methoxy-d3)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The boronic acid group interacts with the palladium complex, enabling the transfer of the phenyl group to the halide substrate, forming a new carbon-carbon bond.

Comparison with Similar Compounds

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific substitutions, which can provide distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C7H8BFO3

Molecular Weight

172.97 g/mol

IUPAC Name

[2-fluoro-3-(trideuteriomethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3/i1D3

InChI Key

JCKZNMSBFBPDPM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)B(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)OC)F)(O)O

Origin of Product

United States

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